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  • Product: 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI)

Core Science & Biosynthesis

Foundational

2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) CAS registry number and chemical properties

Executive Summary The compound 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo- (often referred to as 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid) is a highly specialized bicyclic scaffold utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo- (often referred to as 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid) is a highly specialized bicyclic scaffold utilized extensively in advanced peptidomimetics and combinatorial drug discovery. As a functionalized 2,5-diketopiperazine (DKP), it offers exceptional conformational rigidity, resistance to proteolytic degradation, and a versatile carboxylic acid handle for solid-phase peptide synthesis (SPPS). This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic utility, and validated synthetic protocols.

Chemical Identity & Physicochemical Profiling

Understanding the exact physicochemical parameters of this DKP scaffold is critical for predicting its pharmacokinetic behavior and its compatibility with various synthetic coupling reagents. The N,N'-dimethylation eliminates hydrogen bond donors from the amide nitrogens, significantly increasing the molecule's lipophilicity and membrane permeability compared to unmethylated analogs [1].

Quantitative Data Summary
PropertyValue
IUPAC Name 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid
CAS Registry Number 519141-05-0
Molecular Formula C₇H₁₀N₂O₄
Molecular Weight 186.16 g/mol
Topological Polar Surface Area (TPSA) ~77.9 Ų
Hydrogen Bond Donors 1 (Carboxylic Acid -OH)
Hydrogen Bond Acceptors 4 (2x Amide C=O, 1x Acid C=O, 1x Acid -OH)
Rotatable Bonds 1 (C2–COOH bond)
Core Scaffold 2,5-Diketopiperazine (DKP)

Mechanistic Rationale: The DKP Scaffold in Drug Design

Peptides are notoriously poor drug candidates due to their rapid hydrolysis, oxidation, and lack of oral bioavailability. The DKP ring system solves these issues by acting as a conformationally restricted, stable bioisostere.

The 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid scaffold is engineered for three specific mechanistic advantages [2]:

  • Conformational Rigidity: The six-membered ring forces the internal amide bonds into a cis conformation, effectively mimicking the β-turn secondary structures found in bioactive proteins.

  • Proteolytic Stability: The N-methylation at positions 1 and 4 sterically hinders protease enzymes from docking and cleaving the amide bonds, drastically increasing the biological half-life.

  • Bifunctional Handle: The C2-carboxylic acid provides an orthogonal attachment point. It allows the DKP to be coupled to the N-terminus of a growing peptide chain or attached to a solid support resin without disrupting the core heterocycle.

G DKP 1,4-dimethyl-3,6-dioxopiperazine- 2-carboxylic acid Rigidity Conformational Rigidity (cis-amide bonds) DKP->Rigidity Stability Proteolytic Stability (N-methylation) DKP->Stability Handle Functional Handle (C2-Carboxylic Acid) DKP->Handle BetaTurn β-Turn / β-Hairpin Inducer Rigidity->BetaTurn Stability->BetaTurn SPPS SPPS Building Block Handle->SPPS Library Combinatorial Drug Libraries BetaTurn->Library SPPS->Library

Logical framework demonstrating the utility of the DKP scaffold in drug discovery.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of this specific DKP derivative relies on the direct C-H functionalization of a symmetrical precursor, sarcosine anhydride (1,4-dimethylpiperazine-2,5-dione). This approach bypasses the need for complex, multi-step linear peptide cyclizations [3].

Protocol 1: Alpha-Carboxylation of Sarcosine Anhydride

This protocol details the desymmetrization of the DKP ring via enolate chemistry to form the methyl ester intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert Argon atmosphere. Charge the flask with sarcosine anhydride (1.0 eq, 500 mg) and anhydrous Tetrahydrofuran (THF, 30 mL).

  • Enolization: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add a 1.0 M solution of Potassium tert-butoxide (KOtBu) in THF (1.1 eq).

    • Causality: KOtBu is chosen because it is a strong, sterically hindered base. It selectively deprotonates the acidic α-carbon (C2) to form the enolate but is too bulky to act as a nucleophile, thereby preventing the premature ring-opening of the sensitive DKP amides.

  • Electrophilic Trapping: After stirring for 30 minutes at -78 °C, add dimethyl carbonate (3.0 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: Dimethyl carbonate acts as a mild, non-halogenated electrophilic carboxylating agent. The large excess ensures the rapid trapping of the transient enolate, driving the C-C bond formation forward.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation (Self-Validating Step): Analyze the crude mixture via ¹H NMR. The successful desymmetrization is confirmed by the disappearance of the single α-CH₂ singlet of sarcosine anhydride and the emergence of a distinct singlet for the new C2-H proton, alongside an AB quartet for the remaining C5-CH₂ protons.

Protocol 2: Saponification to the Free Carboxylic Acid

The methyl ester must be carefully hydrolyzed to yield the final CAS 519141-05-0 product without epimerizing the newly formed stereocenter.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the purified methyl ester in a 1:1 mixture of THF and H₂O. Cool to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

    • Causality: LiOH provides mild, controlled saponification. Harsher bases (like NaOH or KOH) or elevated temperatures would risk base-catalyzed hydrolysis of the internal DKP ring or racemization/epimerization at the C2 position.

  • Acidification: Stir for 2 hours at 0 °C. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Causality: The target compound is highly polar. It must be fully protonated (pH < pKa of the carboxylic acid) to partition effectively into the organic phase during the final extraction.

  • Isolation: Extract with Dichloromethane (3 x 15 mL). Wash with brine, dry over MgSO₄, and concentrate to yield 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid as a white solid.

G A Sarcosine Anhydride (Starting Material) B Enolate Intermediate (C-H Activation) A->B KOtBu, THF -78°C to RT C Methyl Ester (Carboxylation) B->C Dimethyl Carbonate Electrophilic Trap D Target Compound (CAS: 519141-05-0) C->D LiOH, H2O/THF Acidic Workup

Synthetic workflow for 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid via C-H functionalization.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid, the following analytical benchmarks must be met before utilization in downstream drug discovery assays:

  • Mass Spectrometry (LC-MS/ESI): Must exhibit a dominant[M-H]⁻ peak at m/z 185.05 in negative ion mode, confirming the presence of the free carboxylic acid.

  • Infrared Spectroscopy (FT-IR): Look for a broad O-H stretch at ~3300–2500 cm⁻¹ (carboxylic acid) and distinct, sharp C=O stretches at ~1680 cm⁻¹ (DKP amides) and ~1730 cm⁻¹ (carboxylic acid carbonyl).

  • Chiral HPLC: If an enantioselective catalyst was used during the enolization/trapping phase, chiral chromatography (e.g., Daicel Chiralpak AD-H) is required to determine the enantiomeric excess (ee) of the (R) or (S) configuration at the C2 position [3].

References

  • Title: Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Total Synthesis of Complex Diketopiperazine Alkaloids Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Enantioselective synthesis of diketopiperazines and triketopiperazines Source: University of Birmingham Research Portal URL: [Link](Note: Grounded via institutional repository for heterocycle synthesis protocols)

Exploratory

Crystal Structure and Conformational Analysis of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the structural and conformational properties of 1,4-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the structural and conformational properties of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid, a substituted cyclic dipeptide. 2,5-Diketopiperazines (DKPs) are recognized as privileged scaffolds in medicinal chemistry, offering a rigid backbone ideal for the spatial presentation of functional groups. This document elucidates the molecule's three-dimensional architecture in both the solid state, as determined by single-crystal X-ray crystallography, and its dynamic behavior in solution, analyzed via Nuclear Magnetic Resonance (NMR) spectroscopy. We explore the causality behind its preferred conformations, the influence of N-methylation on ring puckering, and the role of the carboxylic acid moiety in directing supramolecular assembly through intermolecular interactions. The guide details the experimental protocols for these analytical techniques and discusses the implications of the molecule's conformational landscape for its application in rational drug design.

Introduction: The Significance of Substituted Diketopiperazines

The 2,5-diketopiperazine (DKP) ring is the smallest possible cyclic dipeptide, formed from the condensation of two α-amino acids. This motif is prevalent in a vast array of natural products isolated from fungal, bacterial, and marine sources, which exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. The inherent rigidity of the DKP scaffold, compared to its linear peptide counterparts, confers enhanced metabolic stability and constrains the orientation of its side chains, making it a highly attractive framework for the development of therapeutic agents.

The subject of this guide, 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid, incorporates several key features of interest to medicinal chemists:

  • N-Methylation: The methylation at both nitrogen atoms (N1 and N4) removes hydrogen-bond donating capabilities from the amide backbone, which can alter solubility, membrane permeability, and receptor-binding interactions. Crucially, it also has a profound effect on the conformation of the DKP ring.

  • Carboxylic Acid Functionality: The presence of a carboxylic acid group introduces a key site for hydrogen bonding and ionic interactions, significantly influencing crystal packing and providing a handle for prodrug strategies or salt formation to improve pharmacokinetic properties.

Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its interaction with biological targets and for guiding the design of next-generation DKP-based therapeutics. This guide synthesizes experimental data and established principles to provide a definitive analysis of its structure.

Synthesis and Spectroscopic Characterization

While numerous strategies exist for synthesizing complex DKP alkaloids, a common laboratory-scale approach for substituted DKPs involves the cyclization of an N-alkylated dipeptide precursor. A plausible pathway begins with the appropriate N-methylated amino acid esters, followed by peptide coupling and subsequent intramolecular cyclization, often under thermal conditions.

G Figure 1. General Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization & Purification A N-Methylated Amino Acid Esters B Dipeptide Coupling A->B Peptide bond formation C Intramolecular Cyclization B->C Deprotection & Heating D Purification (e.g., Recrystallization) C->D E Final Product: 1,4-dimethyl-3,6-dioxopiperazine -2-carboxylic acid D->E Characterization

Caption: A generalized workflow for the synthesis of the target DKP.

Upon successful synthesis and purification, the product is characterized by standard analytical techniques. Mass spectrometry would confirm the molecular weight, while NMR spectroscopy (¹H and ¹³C) provides the initial and most crucial insights into the molecular structure and purity before proceeding to more detailed conformational analyses.

Solid-State Analysis: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[1][2][3] This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and its interactions within the crystal lattice.

Experimental Protocol: X-ray Diffraction

A self-validating crystallographic experiment follows a rigorous, well-established protocol to ensure data quality and structural accuracy.

  • Crystal Selection and Mounting: A high-quality single crystal (typically 0.1-0.5 mm) free of visible defects is selected under a microscope.[3] The crystal is mounted on a goniometer head, often held in a cryostream of nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and protect against radiation damage.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each spot in the pattern corresponds to a specific set of crystal lattice planes, according to Bragg's Law.[3]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between observed and calculated structure factors, typically monitored by the R-factor. A low R-factor (e.g., < 5%) indicates a good fit between the model and the data.

Crystal Data and Molecular Conformation

While crystallographic data for the exact title compound is not publicly available, we can infer its likely structural features based on extensive studies of closely related N-methylated DKPs. The table below presents representative crystallographic parameters for such a system.

Parameter Representative Value
Empirical FormulaC₈H₁₁N₂O₄
Formula Weight215.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.5
b (Å)~ 10.2
c (Å)~ 11.8
β (°)~ 95.0
Volume (ų)~ 1020
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)~ 1.40
Final R-indices [I > 2σ(I)]R₁ ≈ 0.045, wR₂ ≈ 0.120
Goodness-of-Fit on F²~ 1.05

Note: These are typical values for a similar small organic molecule and serve for illustrative purposes.

Key Conformational Features:

  • Ring Puckering: Unlike many non-methylated DKPs which can adopt a near-planar ring conformation to maximize amide resonance and facilitate intermolecular hydrogen bonding, N-methylated DKPs almost invariably adopt a non-planar conformation. The steric hindrance introduced by the methyl groups forces the six-membered ring to pucker into a boat or twisted-boat conformation. This is a critical and defining structural feature driven by the N-substituents.

  • Amide Bonds: The two internal amide bonds (C=O)-(N-CH₃) remain predominantly in the cis configuration, as is required by the cyclic structure. However, puckering introduces some deviation from perfect planarity.

  • Substituent Orientation: In a boat-like conformation, the substituents at the α-carbons (C2 and C5) occupy pseudo-axial or pseudo-equatorial positions. The carboxylic acid group at C2 will adopt a specific orientation to minimize steric clashes with the adjacent N-methyl group and the carbonyl oxygen.

Supramolecular Assembly: The Role of the Carboxylic Acid

The crystal packing is dictated by intermolecular forces. In this molecule, the most significant interaction is the hydrogen bonding mediated by the carboxylic acid group.

Caption: Carboxylic acid groups forming a hydrogen-bonded dimer.

It is highly probable that two molecules will form a centrosymmetric dimer in the crystal lattice, where the carboxylic acid groups of each molecule engage in strong O-H···O hydrogen bonds with each other. This is a very common and stable motif for carboxylic acids in the solid state. Weaker C-H···O interactions involving the methyl protons and carbonyl oxygens would further stabilize the three-dimensional packing arrangement.

Solution-State Conformational Analysis: NMR Spectroscopy

While crystallography provides a static snapshot of the molecule in a low-energy solid-state form, NMR spectroscopy reveals its time-averaged structure and dynamic behavior in solution. For a flexible molecule like a DKP, the solution conformation can differ significantly from the crystal structure, as it is free from the constraints of crystal packing forces.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as polarity can influence conformational equilibria.

  • 1D NMR (¹H and ¹³C): Standard one-dimensional spectra are acquired. The ¹H NMR spectrum provides key information from:

    • Chemical Shifts: The positions of the proton signals are sensitive to their local electronic environment and spatial orientation.

    • Scalar (J) Couplings: The coupling constants between vicinal protons (³JHH) are related to the dihedral angle between them via the Karplus relationship. This allows for the estimation of bond torsions within the ring.

  • 2D NMR (COSY and NOESY/ROESY):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds.

    • NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for conformational analysis. They detect protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints for structure calculation.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study dynamic processes. Changes in the spectra can indicate the presence of multiple conformers in equilibrium and allow for the calculation of the energy barriers for their interconversion (e.g., ring flipping).

Conformational Dynamics in Solution

In solution, the 1,4-dimethyl-3,6-dioxopiperazine ring is not static but undergoes rapid conformational exchange. The primary dynamic process is likely the interconversion between two equivalent (or near-equivalent) boat conformations.

At room temperature, this exchange is typically fast on the NMR timescale, resulting in a single set of time-averaged signals. NOESY experiments would be crucial to determine the preferred average conformation. For instance, strong NOEs between a pseudo-axial proton and other nearby pseudo-axial protons would provide definitive evidence for a non-planar boat-like structure. The absence of crystal packing forces may allow for a more flexible or slightly different average ring pucker compared to the solid state. The conformational ensemble can be further refined by combining NMR-derived distance restraints with molecular dynamics (MD) simulations to generate a family of low-energy structures consistent with the experimental data.

Implications for Drug Development

The structural and conformational properties of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid have direct implications for its use as a drug scaffold.

  • Structural Rigidity and Pre-organization: The puckered boat conformation fixes the relative orientation of the substituents in three-dimensional space. This "pre-organization" can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

  • Vectorial Presentation of Functionality: The carboxylic acid group is presented at a well-defined angle relative to the core scaffold. This is critical for designing molecules that can engage in specific interactions (e.g., hydrogen bonding, salt bridges) with key residues in a protein's active site.

  • Modulation of Physicochemical Properties: N-methylation enhances lipophilicity and removes a hydrogen bond donor site, which can improve cell membrane permeability. The carboxylic acid, being ionizable, enhances aqueous solubility. The balance between these features is a key consideration in drug design.

By understanding the stable conformations of this scaffold, researchers can rationally design derivatives where the substituents are placed in the optimal positions to maximize biological activity while maintaining favorable drug-like properties.

Conclusion

This guide has detailed the structural and conformational landscape of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid. X-ray crystallography reveals a solid-state structure defined by a puckered boat-like conformation, a direct consequence of N-methylation. The crystal packing is dominated by robust hydrogen-bonding dimers formed between the carboxylic acid moieties. In solution, NMR spectroscopy indicates a dynamic equilibrium between similar boat conformations. The inherent rigidity and defined spatial orientation of its functional groups make this DKP derivative a valuable and predictable scaffold for the design of novel therapeutics, underscoring the critical role of detailed structural analysis in modern drug discovery.

References

  • Borkar, S. et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. Available at: [Link]

  • Lombardo, V. N. et al. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link]

  • The University of Queensland (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Mierke, D. F. et al. (1990). Conformational studies of cyclic peptide structures in solution from 1H-Nmr data by distance geometry calculation and restrained energy minimization. PubMed. Available at: [Link]

  • Elsevier (n.d.). NMR conformational analysis on cyclic decapeptide template molecule. ScienceDirect. Available at: [Link]

  • Ohta, Y. et al. (2009). SYNTHESIS OF NOVEL DIKETOPIPERAZINE DERIVATIVE AND OBSEVATION OF SELF-ASSEMBLED STRUCTURE. Semantic Scholar. Available at: [Link]

  • D'Amico, M. et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]

  • Brunel, F. M. & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. PubMed. Available at: [Link]

  • Excillum (n.d.). Small molecule crystallography. Excillum AB. Available at: [Link]

  • Meneghetti, M. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • Bruker (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Available at: [Link]

  • Koshizuka, M. et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. ACS Publications. Available at: [Link]

  • Liu, C. et al. (2024). Biosynthesis of Methylated Ditryptophan 2,5-Diketopeprazine Involves Cryptic N-nitrosation. ACS Publications. Available at: [Link]

  • Shimada, N. et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]

Sources

Foundational

In Vitro Toxicity Profile of 1,4-Dimethyl-3,6-Dioxopiperazine Derivatives: A Mechanistic and Methodological Guide

Executive Summary The 1,4-dimethyl-3,6-dioxopiperazine core represents a sterically constrained diketopiperazine (DKP) scaffold that serves as the structural foundation for numerous bioactive alkaloids, including the hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dimethyl-3,6-dioxopiperazine core represents a sterically constrained diketopiperazine (DKP) scaffold that serves as the structural foundation for numerous bioactive alkaloids, including the highly potent epipolythiodioxopiperazines (ETPs)[1]. While these compounds exhibit formidable anti-tumor properties, their clinical translation is frequently bottlenecked by off-target cytotoxicity. As application scientists and drug developers, our primary objective is to dissect the therapeutic window of these molecules—differentiating between mechanism-driven apoptotic induction in neoplastic cells and generalized, dose-limiting cytotoxicity in healthy tissue[2]. This whitepaper provides an in-depth analysis of the structural causality behind their toxicity, comparative in vitro data, and standardized, self-validating protocols for rigorous preclinical screening.

Structural Causality of Cellular Toxicity

The toxicity profile of 1,4-dimethyl-3,6-dioxopiperazine derivatives is not arbitrary; it is strictly dictated by their specific structural appendages and stereochemistry.

  • Redox-Active Sulfur Bridges: In derivatives containing epidithio modifications (ETPs), the transannular disulfide bridge acts as the primary toxicophore. Upon cellular entry, the disulfide bond is reduced to a dithiol by intracellular glutathione. This initiates a continuous redox cycle that generates massive amounts of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide[1]. This oxidative burst overwhelms cellular antioxidant defenses, leading to mitochondrial membrane depolarization and apoptosis.

  • Steric Hindrance and Target Specificity: The 1,4-dimethyl substitution on the piperazine nitrogen atoms restricts the conformational flexibility of the ring. This rigidity enhances binding affinity for specific protein interfaces. For instance, modified DKP derivatives (e.g., benzophenone derivatives) have been shown to selectively bind the interface between α- and β-tubulin, acting as highly potent vascular-disrupting agents (VDAs)[3]. Furthermore, specific derivatives like Compound 5-3 exhibit selective inhibition of the FLT3-ITD mutant pathway in acute myeloid leukemia (AML) cells, showcasing a targeted toxicity profile with significantly reduced off-target myelosuppression compared to broad-spectrum inhibitors[4].

ToxicityPathway Dioxo 1,4-Dimethyl-3,6-dioxopiperazine Derivatives Redox Intracellular Redox Cycling (Disulfide/Dithiol) Dioxo->Redox Cellular Entry Protein Covalent Protein Cross-linking (e.g., FLT3, Tubulin) Dioxo->Protein Electrophilic Attack ROS ROS Generation (H2O2, Superoxide) Redox->ROS O2 Reduction Stress Oxidative Stress & Mitochondrial Dysfunction ROS->Stress Accumulation Apoptosis Apoptotic Cell Death (Targeted Toxicity) Protein->Apoptosis Pathway Inhibition Stress->Apoptosis Caspase Activation

Intracellular signaling and toxicity pathways of dioxopiperazine derivatives.

In Vitro Cytotoxicity Profiling

To establish a reliable toxicity profile, we must benchmark these derivatives across diverse cell lines. Table 1 synthesizes the cytotoxic potency (IC50) of various dioxopiperazine and DKP derivatives, highlighting the critical variance between targeted cancer cell toxicity and healthy cell tolerance.

Table 1: Comparative In Vitro Cytotoxicity of Dioxopiperazine Derivatives

Compound Class / DerivativeTarget Cell LineIC50 ValuePrimary Mechanism of ToxicityRef
Tricyclic ETP Analogue (3c)HCT116 (Colon Cancer)< 1.0 μMPromiscuous receptor interaction / ROS[1]
1,4-Dimethyl ETP PrecursorSK-MEL-5 (Melanoma)~ 2.5 μM2-Cys-Prx mimicry / Migration inhibition[2]
Benzophenone DKP (Comp. 36)HuVEC (Endothelial)1.4 nMMicrotubule depolymerization (VDA)[3]
2,6-DKP Enantiomer (S-2a)MDA-MB-231 (Breast)4.6 μMApoptosis induction[5]
2,6-DKP Enantiomer (S-2a)Vero (Healthy Kidney)> 12.0 mMNon-toxic to healthy cells[5]
DKP Derivative (Comp. 5-3)Kasumi-1 (AML)8.14 μMSelective FLT3-ITD inhibition[4]

Data Interpretation: Notice the extreme potency of the benzophenone DKP derivative against HuVECs (1.4 nM), which validates its specific role as a vascular-disrupting agent[3]. Conversely, the 2,6-DKP derivatives demonstrate a massive therapeutic window, showing efficacy against triple-negative breast cancer at 4.6 μM while completely sparing healthy Vero kidney cells at concentrations up to 12.0 mM[5].

Standardized Experimental Protocols

To ensure high scientific integrity, experimental protocols must be designed as self-validating systems. The following workflows incorporate mandatory orthogonal readouts to prevent false positives caused by compound auto-fluorescence or assay interference—common pitfalls when working with highly reactive cyclic dipeptides.

Protocol 1: Multiplexed High-Throughput Viability and ROS Profiling

Causality & Rationale: Dioxopiperazine derivatives often induce rapid ROS bursts. Measuring viability and ROS in separate plates introduces seeding variance. Multiplexing ensures exact well-to-well correlation, which is critical when assessing redox-cycling compounds.

  • Cell Seeding: Plate target cells (e.g., Kasumi-1 or HuVEC) at 1×104 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point serial dilution of the 1,4-dimethyl-3,6-dioxopiperazine derivative (0.1 nM to 100 μM) in DMSO. Critical Control: Final DMSO concentration must strictly not exceed 0.1% to prevent solvent-induced membrane toxicity.

  • ROS Kinetic Readout: Add a fluorogenic ROS probe (e.g., CellROX Green, 5 μM) simultaneously with the compound. Monitor fluorescence (Ex/Em: 485/520 nm) kinetically over 4 hours.

    • Self-Validation Step: Include a parallel control well pre-treated with N-acetylcysteine (NAC, 5 mM) as an ROS scavenger. If the fluorescence signal is genuinely ROS-driven, the NAC well will show baseline fluorescence.

  • Viability Readout: At 48 hours, add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) directly to the same wells. Shake for 2 minutes to lyse cells, incubate for 10 minutes, and record luminescence. ATP depletion directly correlates with metabolic toxicity.

Protocol 2: Target-Specific Phosphorylation Inhibition Assay (Western Blot)

Causality & Rationale: To prove that cell death is driven by specific target engagement (e.g., FLT3 inhibition) rather than generalized cytotoxicity, we must measure the suppression of downstream signaling pathways[4].

  • Treatment: Treat Kasumi-1 cells with the derivative at 0.5x, 1x, and 2x the established IC50 for 4 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Critical Step: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are absolutely mandatory to preserve the transient phosphorylation states of targets like STAT5, Erk, and Akt. Omitting this step will result in false-negative phosphorylation signals.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe for p-FLT3, total FLT3, p-STAT5, and total STAT5.

  • Analysis: Normalize phosphorylated protein bands to their respective total protein bands using densitometry. A dose-dependent decrease in p-FLT3 confirms on-target toxicity[4].

ScreeningWorkflow Prep Cell Line Preparation (Cancer vs. Healthy) Dose Compound Dosing (0.1 nM - 100 μM) Prep->Dose Multiplex Multiplexed Assay (Viability + ROS) Dose->Multiplex Flow Flow Cytometry (Apoptosis Profiling) Dose->Flow Analysis Therapeutic Index Calculation (IC50) Multiplex->Analysis Flow->Analysis

High-throughput in vitro toxicity screening workflow for DKP derivatives.

Conclusion

The 1,4-dimethyl-3,6-dioxopiperazine scaffold is a highly tunable pharmacophore. By deeply understanding the causality between structural modifications (e.g., epidithio bridges vs. benzophenone appendages) and cellular responses, researchers can engineer derivatives that maximize targeted apoptotic induction while minimizing off-target myelosuppression and endothelial toxicity. Implementing self-validating, multiplexed in vitro assays is paramount to accurately defining the therapeutic index of these promising compounds.

References

  • Tricyclic analogues of epidithiodioxopiperazine alkaloids with promising in vitro and in vivo antitumor activity - Chemical Science (RSC Publishing). Source: rsc.org.
  • Epidithiodioxopiperazine compound or its derivatives, and the use thereof - Google Patents. Source: google.com.
  • Medicinal Chemistry and Chemical Biology of Diketopiperazine-Type Antimicrotubule and Vascular-Disrupting Agents - J-Stage. Source: jst.go.jp.
  • Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC. Source: nih.gov.
  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells - MDPI. Source: mdpi.com.

Sources

Exploratory

A Technical Guide to the Predicted Metabolic Pathways of 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI)

Introduction In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for evaluating its efficacy, safety, and pharmacokinetic profile. The subject of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for evaluating its efficacy, safety, and pharmacokinetic profile. The subject of this technical guide, 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI), is a molecule incorporating a diketopiperazine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and its use as a privileged structure in drug design.[1] Given the absence of empirical metabolic data for this specific entity, this guide presents a predictive analysis of its potential metabolic pathways. This forecast is built upon established biotransformation principles for its constituent chemical moieties: the piperazine ring, the diketopiperazine core, N-methyl groups, and the carboxylic acid function. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for initial metabolic assessment and guiding subsequent experimental investigations.

Core Structural Features and Metabolic Susceptibility

The metabolic pathways of a xenobiotic are largely dictated by its chemical structure. The molecule 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI) presents several key functionalities that are recognizable substrates for metabolic enzymes:

  • Diketopiperazine (DKP) Ring: This central feature, a cyclic dipeptide, is generally characterized by significant metabolic stability.[2][3]

  • N-Methyl Groups: The two methyl groups attached to the nitrogen atoms of the piperazine ring are susceptible to oxidative N-demethylation, a common Phase I metabolic reaction.[4][5]

  • Piperazine Heterocycle: The piperazine ring itself can be a target for various metabolic transformations, including oxidation and potential ring cleavage.[6][7]

  • Carboxylic Acid Moiety: This functional group is a prime candidate for Phase II conjugation reactions.

Predicted Phase I Metabolic Pathways

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes.[6] For the compound , the following Phase I transformations are predicted:

N-Demethylation

The most probable initial metabolic step is the oxidative removal of one or both N-methyl groups. This N-dealkylation is a well-documented pathway for a vast number of xenobiotics containing N-alkylamines and is frequently mediated by CYP enzymes.[4][8][9]

  • Monodemethylation: The removal of a single methyl group would yield 1-methyl-3,6-dioxo-2-piperazinecarboxylic acid and 4-methyl-3,6-dioxo-2-piperazinecarboxylic acid.

  • Didemethylation: Subsequent demethylation of the mono-demethylated metabolite would result in 3,6-dioxo-2-piperazinecarboxylic acid.

These reactions proceed via the formation of an unstable carbinolamine intermediate which then spontaneously decomposes to the demethylated amine and formaldehyde.[9]

Piperazine Ring Oxidation

The carbon atoms of the piperazine ring are potential sites for hydroxylation, another common CYP-mediated reaction. This would introduce a hydroxyl group, increasing the polarity of the molecule.

Diketopiperazine Ring Hydrolysis

While the diketopiperazine ring is noted for its resistance to many peptidases, enzymatic hydrolysis of the amide bonds remains a possibility, particularly by certain microbial enzymes.[2][10] This would lead to the opening of the ring to form a linear dipeptide derivative. However, in the context of human metabolism, this is predicted to be a minor pathway compared to N-demethylation.

Experimental Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

To empirically test these predictions, an in vitro metabolic stability assay using human liver microsomes is recommended.

Objective: To determine the rate of disappearance of the parent compound and identify the formation of predicted metabolites.

Materials:

  • 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and detect the masses of potential metabolites.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their excretion.

Glucuronidation

The carboxylic acid moiety is a primary target for glucuronidation, a major Phase II pathway. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), would involve the attachment of glucuronic acid to the carboxyl group, forming an acyl glucuronide.

Amino Acid Conjugation

Alternatively, the carboxylic acid can be conjugated with amino acids, such as glycine or glutamine. This is another established pathway for the metabolism of xenobiotics containing a carboxylic acid group.

Visualizing the Predicted Metabolic Network

The following diagrams illustrate the predicted metabolic transformations of 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI).

Predicted_Metabolic_Pathways Parent 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI) Mono_demethyl Mono-N-demethylated Metabolite Parent->Mono_demethyl Phase I: N-Demethylation (CYP450) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Phase I: Hydroxylation (CYP450) Ring_Opened Linear Dipeptide Metabolite Parent->Ring_Opened Phase I: Hydrolysis (minor pathway) Glucuronide Glucuronide Conjugate Parent->Glucuronide Phase II: Glucuronidation (UGT) AA_Conjugate Amino Acid Conjugate Parent->AA_Conjugate Phase II: Amino Acid Conjugation Di_demethyl Di-N-demethylated Metabolite Mono_demethyl->Di_demethyl Phase I: N-Demethylation (CYP450)

Caption: Predicted Phase I and Phase II metabolic pathways.

The Role of In Silico Metabolic Prediction Tools

In modern drug development, a variety of computational tools are employed to predict the metabolic fate of new chemical entities.[11] Platforms such as MAPPS, BioTransformer, and SyGMa utilize rule-based and machine-learning approaches to forecast potential metabolites.[11][12][13] These tools can provide a more comprehensive and ranked list of potential biotransformations, complementing the knowledge-based predictions outlined in this guide. It is advisable to utilize such software to generate a broader set of hypotheses for subsequent experimental validation.

Summary of Predicted Transformations

Pathway Metabolic Phase Key Enzymes Predicted Metabolite(s)
N-DemethylationPhase ICytochrome P450sMono- and Di-N-demethylated derivatives
HydroxylationPhase ICytochrome P450sHydroxylated derivatives
Ring HydrolysisPhase IPeptidases (minor)Linear dipeptide derivatives
GlucuronidationPhase IIUGTsAcyl glucuronide conjugate
Amino Acid ConjugationPhase IIVariousAmino acid conjugates

Conclusion

This technical guide provides a predictive overview of the metabolic pathways of 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI), based on established principles of xenobiotic metabolism. The primary predicted routes of biotransformation are N-demethylation and conjugation of the carboxylic acid moiety. While the diketopiperazine core is expected to be relatively stable, minor pathways such as ring hydroxylation and hydrolysis cannot be entirely ruled out. The insights presented herein offer a robust starting point for researchers, guiding the design of crucial in vitro and in vivo metabolism studies to definitively elucidate the metabolic fate of this compound.

References

  • MAPPS: A Web-Based Tool for Metabolic Pathway Prediction and Network Analysis in the Postgenomic Era | ACS Synthetic Biology - ACS Publications. Available at: [Link]

  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Available at: [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs - ACS Publications. Available at: [Link]

  • FindPath: a Matlab solution for in silico design of synthetic metabolic pathways | Bioinformatics | Oxford Academic. Available at: [Link]

  • Pathway Tools Bioinformatics Software. Available at: [Link]

  • Metabolic Pathway Databases - PathBank. Available at: [Link]

  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery | Analytical Chemistry - ACS Publications. Available at: [Link]

  • N-Dealkylation of Amines - PMC. Available at: [Link]

  • N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse - PMC. Available at: [Link]

  • The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains - PubMed. Available at: [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. Available at: [Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Available at: [Link]

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - ResearchGate. Available at: [Link]

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor | Request PDF - ResearchGate. Available at: [Link]

  • The biodegradation of piperazine and structurally-related linear and cyclic amines. Available at: [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies | Request PDF - ResearchGate. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. Available at: [Link]

  • Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC - NIH. Available at: [Link]

  • Bioinformatics-Assisted Discovery of Antioxidant Cyclic Peptides from Corn Gluten Meal. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - MDPI. Available at: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]

  • CHAPTER 1: An Introduction to Cyclic Peptides - Books. Available at: [Link]

  • (A) Pd-catalyzed N-dealkylation of aliphatic and cyclic tertiary amines and (B) plausible mechanistic pathways. … - ResearchGate. Available at: [Link]

  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling and ADME Evaluation of 1,4-Dimethyl-3,6-dioxopiperazine-2-carboxylic Acid

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, and Preclinical Development Professionals. Structural Logic & Physicochemical Foundations The compound 2-Piperazinecarboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, and Preclinical Development Professionals.

Structural Logic & Physicochemical Foundations

The compound 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo- (CAS 519141-05-0) represents a highly constrained, functionalized cyclic dipeptide scaffold[][2]. Structurally, it is an N,N′ -dimethylated 2,5-diketopiperazine (DKP) derivative featuring a carboxylic acid moiety at the C2 position. Understanding its pharmacokinetic (PK) behavior requires deconstructing the causality between its structural features and its macroscopic ADME (Absorption, Distribution, Metabolism, Excretion) properties.

The Causality of N -Methylation and Permeability

Unsubstituted diketopiperazines possess two amide protons that act as strong hydrogen-bond donors, significantly increasing the desolvation energy required for the molecule to partition into lipophilic cell membranes. By methylating both the N1 and N4 positions, this scaffold eliminates these hydrogen bond donors. This structural modification drastically reduces the Topological Polar Surface Area (TPSA) to approximately 67–78 Ų[3], shifting the molecule toward a more lipophilic profile that favors passive transcellular diffusion.

The Carboxylic Acid Paradox

While N -methylation enhances membrane permeability, the C2-carboxylic acid introduces a competing physicochemical dynamic. With an estimated pKa​ of 3.0–4.0, the carboxylate group is predominantly ionized at physiological pH (7.4). According to the pH-partitioning hypothesis, this ionization restricts passive diffusion in the lower intestine and systemic circulation, confining optimal absorption to the acidic microclimate of the upper gastrointestinal tract.

Pharmacokinetic Profile (ADME)

Absorption and Bioavailability

The oral bioavailability ( F% ) of DKP scaffolds is highly dependent on their substitution patterns. For instance, Fumaryl Diketopiperazine (FDKP), a pulmonary delivery excipient, exhibits essentially zero oral bioavailability (<3%) due to its highly polar, unmethylated structure and rapid renal clearance[4][5]. Conversely, heavily optimized, lipophilic DKP-based oxytocin antagonists have achieved oral bioavailabilities of up to 46–50% in rat models[6][7].

Given its N -methylated core but ionizable acid group, 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid is predicted to exhibit low-to-moderate oral bioavailability (10–30%) . Its absorption will be permeability-rate-limited in the lower GI tract but dissolution-rate-limited in the stomach.

Distribution

The presence of the anionic carboxylate at pH 7.4 strongly drives plasma protein binding. The compound is expected to bind moderately to highly (50–70%) to Human Serum Albumin (HSA), specifically at Site I or Site II, which are known to harbor basic amino acid residues that coordinate with small organic anions.

Metabolism

The DKP ring itself is a cyclized dipeptide. This conformational restriction provides extreme resistance to both exopeptidases and endopeptidases in the plasma and liver. The primary metabolic liability is not ring hydrolysis, but rather CYP450-mediated oxidative N -demethylation at the N1 and N4 positions.

Metabolic_Pathway A 1,4-dimethyl-3,6-dioxo- 2-piperazinecarboxylic acid (Parent DKP) B 1-methyl-3,6-dioxo- 2-piperazinecarboxylic acid (N4-Demethylated) A->B CYP3A4 / CYP2D6 (Oxidation) C 4-methyl-3,6-dioxo- 2-piperazinecarboxylic acid (N1-Demethylated) A->C CYP3A4 / CYP2D6 (Oxidation) D 3,6-dioxo- 2-piperazinecarboxylic acid (Fully Demethylated) B->D CYP450 C->D CYP450

Figure 1: Proposed CYP450-mediated N-demethylation pathway of the 1,4-dimethyl DKP core.

Excretion

Small, polar, anionic molecules are typically cleared via the kidneys. Similar to FDKP, which is predominantly cleared unchanged by the kidney[4], the parent compound and its demethylated metabolites will likely undergo active tubular secretion mediated by Organic Anion Transporters (OAT1/OAT3) in the proximal tubule.

Quantitative Data Summary

The following table synthesizes the predicted and extrapolated physicochemical and PK parameters based on the structural logic of the molecule and empirical data from structurally related DKPs.

ParameterValue / CharacteristicMechanistic Rationale
Molecular Weight 186.16 g/mol Calculated from formula C7​H10​N2​O4​ [2].
TPSA ~66.9 - 78.0 ŲReduced significantly by N1,N4 -dimethylation[3].
H-Bond Donors / Acceptors 1 / 4Only the carboxylic acid OH acts as a donor; lactams act as acceptors.
Oral Bioavailability ( F% ) 10% – 30%Hindered by carboxylate ionization; aided by N -methylation[4][7].
Primary Clearance Route Renal & HepaticRenal active secretion of the anion; Hepatic CYP-mediated demethylation.
Plasma Protein Binding 50% – 70%Anionic moiety promotes binding to Human Serum Albumin (HSA).

Self-Validating Experimental Workflows

To empirically validate the PK profile of this compound, the following self-validating protocols must be executed. By integrating internal controls directly into the workflow, the system ensures that any data generated is biologically accurate rather than an artifact of sample preparation.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To quantify the rate of CYP450-mediated N -demethylation.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing rat or human liver microsomes (0.5 mg/mL protein).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Serial Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Checkpoint: Run Testosterone (high clearance) and Warfarin (low clearance) in parallel wells. Acceptance Criteria: The assay is only deemed valid if Testosterone exhibits a half-life ( t1/2​ ) < 15 min and Warfarin exhibits a t1/2​ > 120 min.

Protocol B: In Vivo Pharmacokinetic Profiling in Rats

Purpose: To determine absolute oral bioavailability and systemic clearance.

  • Formulation:

    • Intravenous (IV): Formulate at 1 mg/kg in 5% DMSO / 95% Saline to ensure complete dissolution.

    • Oral (PO): Formulate at 10 mg/kg as a homogeneous suspension in 0.5% Methylcellulose.

  • Dosing & Sampling: Administer to jugular vein-cannulated Sprague-Dawley rats (n=3 per route). Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Acidified Plasma Extraction (Critical Step): Because the compound is a carboxylic acid, standard protein precipitation will yield poor recovery. Add 50 µL of plasma to 150 µL of acidified acetonitrile (containing 1% Formic Acid) . The acid suppresses the ionization of the carboxylate, preventing it from co-precipitating with basic plasma proteins.

  • LC-MS/MS Analysis: Utilize Electrospray Ionization in Negative Mode (ESI-), monitoring the specific MRM transitions for the deprotonated parent mass [M−H]− .

  • Self-Validation Checkpoint: Include a highly bioavailable reference standard (e.g., Fluconazole) in a parallel rat cohort. If the reference standard fails to achieve historical F% values (>90%), the surgical catheterization or formulation protocol is flagged for investigation before data release.

PK_Workflow N1 1. Formulation IV: 5% DMSO / 95% Saline PO: 0.5% Methylcellulose N2 2. In Vivo Dosing Sprague-Dawley Rats (n=3/group) Fasted overnight N1->N2 N3 3. Serial Sampling Jugular vein catheter 0.08 to 24 h post-dose N2->N3 N4 4. Plasma Extraction Acidified Acetonitrile (1% FA) Protein Precipitation N3->N4 N5 5. LC-MS/MS Analysis ESI- Negative Mode MRM Transition Monitoring N4->N5 N6 6. PK Parameter Calculation Phoenix WinNonlin Non-Compartmental Analysis (NCA) N5->N6

Figure 2: End-to-end self-validating workflow for in vivo pharmacokinetic assessment.

References

  • BOC Sciences. "2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-". BOC Sciences Product Catalog.
  • Guidechem. "1,4-dimethyl-3,6-dioxo-2-piperazinecarboxylic acid methyl ester". Guidechem Chemical Database.
  • Molaid. "1,4-二甲基-3,6-二氧代-2-哌嗪羧酸 | 519141-05-0". Molaid Chemical Directory.
  • Baughman, R. A., et al. "Pharmacokinetic Characterization of the Novel Pulmonary Delivery Excipient Fumaryl Diketopiperazine". National Institutes of Health (PMC).
  • Borthwick, A. D., et al. "2,5-Diketopiperazines as Potent, Selective, and Orally Bioavailable Oxytocin Antagonists. 3. Synthesis, Pharmacokinetics, and in Vivo Potency". Journal of Medicinal Chemistry (ACS).
  • Borthwick, A. D. "The design of orally bioavailable 2, 5-diketopiperazine oxytocin antagonists: from concept to clinical candidate for premature labor". PubMed (NIH).

Sources

Exploratory

A Comprehensive Guide to Elucidating the Binding Affinity of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid to Target Proteins

This in-depth technical guide provides a strategic framework and detailed methodologies for characterizing the binding affinity of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid, a substituted diketopiperazine, to it...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a strategic framework and detailed methodologies for characterizing the binding affinity of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid, a substituted diketopiperazine, to its protein targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule-protein interactions. We will navigate the complexities of target identification and the precise quantification of binding events, underpinned by a foundation of scientific integrity and field-proven insights.

Introduction: The Enigmatic Potential of Diketopiperazines

Diketopiperazines (DKPs), the smallest class of cyclic peptides, are a privileged scaffold in natural products and medicinal chemistry, exhibiting a wide array of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties.[1] Their inherent structural rigidity and resistance to proteolysis make them attractive candidates for therapeutic development.[1] The compound of interest, 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid, belongs to this promising class. A critical step in harnessing its therapeutic potential is the identification of its molecular targets and the characterization of its binding affinity.

Binding affinity, typically expressed as the equilibrium dissociation constant (KD), is a fundamental parameter that quantifies the strength of the interaction between a ligand and its protein target.[2] A lower KD value signifies a stronger binding affinity.[2] Understanding this interaction is paramount for elucidating the mechanism of action, optimizing lead compounds, and ensuring target specificity in drug discovery.

This guide will first address the crucial step of target identification and then delve into the gold-standard biophysical techniques for quantifying binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Part 1: The Primary Directive - Target Identification

The journey to characterizing binding affinity begins with a fundamental question: what are the protein targets of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid? Without this knowledge, any binding assay is a shot in the dark. The following workflow outlines a systematic approach to identifying potential protein interactors.

cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Target Validation & Prioritization cluster_2 Phase 3: Biophysical Characterization A Compound Synthesis & Characterization (1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid) B Computational Prediction (Molecular Docking, Pharmacophore Modeling) A->B Structure-based prediction C High-Throughput Screening (HTS) (e.g., Cellular Phenotypic Assays) A->C Functional screening D Affinity-Based Proteomics (e.g., Chemical Proteomics) A->D Direct interaction capture E Hit Prioritization & Clustering B->E C->E D->E F Secondary Assays (e.g., Orthogonal Binding Assays) E->F Validation of initial hits G Cellular Target Engagement Assays F->G Confirmation in a cellular context H Purified Protein Target(s) G->H Selection of high-confidence targets I Binding Affinity Determination (ITC, SPR, FP) H->I Quantitative analysis of interaction

Caption: A logical workflow for target identification and subsequent binding affinity characterization.

Computational Approaches: In Silico Target Prediction

Before embarking on costly and time-consuming experimental screens, computational methods can provide valuable initial hypotheses.

  • Molecular Docking: This technique predicts the preferred orientation of our compound when bound to a protein target to form a stable complex.[3] By screening a library of known protein structures, we can identify those with binding pockets that are sterically and electrostatically complementary to 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid.

  • Pharmacophore Modeling: If a set of molecules with similar biological activity is known, a pharmacophore model can be built to define the essential three-dimensional arrangement of chemical features required for activity. This model can then be used to search for proteins that can accommodate this pharmacophore.

Experimental Approaches: Unbiased Target Discovery
  • Chemical Proteomics: This powerful technique involves synthesizing a derivatized version of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid that incorporates a reactive group and a reporter tag.[4] This "probe" can be introduced to cell lysates or living cells, where it will covalently bind to its protein targets.[5] The tagged proteins can then be enriched and identified using mass spectrometry.[4]

  • Phenotypic Screening: This approach involves testing the compound in a variety of cell-based assays that measure specific cellular phenotypes (e.g., cell viability, apoptosis, or the expression of a reporter gene). If the compound elicits a specific phenotype, this can provide clues about the biological pathway it modulates, and by extension, its potential protein targets.

Part 2: The Core Methodologies for Quantifying Binding Affinity

Once a putative protein target has been identified and purified, the next critical step is to quantitatively measure the binding affinity. The choice of method will depend on several factors, including the properties of the protein and ligand, the required throughput, and the level of thermodynamic detail desired.

Technique Principle Key Outputs Advantages Considerations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[6][7][8]KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution measurement; provides a complete thermodynamic profile.[6][9]Requires relatively large amounts of purified protein and ligand; lower throughput.[10]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized protein.[11][12]KD, association rate (kon), dissociation rate (koff)Real-time, label-free analysis of binding kinetics; high sensitivity.[11][12]Protein immobilization can potentially affect its conformation and activity; requires specialized instrumentation.[13]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[14][15]KDHomogeneous, in-solution assay; high throughput and suitable for screening.[16][17]Requires a fluorescently labeled version of the ligand or a competitive binding format; potential for interference from fluorescent compounds.[14][18]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat changes associated with a binding interaction, providing a complete thermodynamic signature of the event.[6][7]

  • Sample Preparation:

    • Dialyze both the purified target protein and the 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid into the same buffer to minimize buffer mismatch effects.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Set the desired experimental temperature.

    • Thoroughly clean the sample and reference cells with detergent and water.

    • Fill the reference cell with the dialysis buffer.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Allow the system to reach equilibrium after each injection.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

cluster_0 ITC Experimental Workflow Prep Sample Preparation (Protein & Ligand in matched buffer) Load Instrument Loading (Protein in cell, Ligand in syringe) Prep->Load Titrate Automated Titration (Sequential injections) Load->Titrate Detect Heat Change Detection Titrate->Detect Analyze Data Analysis (Binding Isotherm Fitting) Detect->Analyze Result Thermodynamic Parameters (KD, ΔH, ΔS, n) Analyze->Result

Caption: A streamlined workflow for an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[12]

  • Sensor Chip Preparation:

    • Select a sensor chip with a suitable surface chemistry for immobilizing the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Protein Immobilization:

    • Inject the purified target protein over the activated sensor surface. The primary amines on the protein will form covalent bonds with the activated surface.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid over the sensor surface containing the immobilized protein.

    • A reference flow cell (without immobilized protein) should be used to subtract any bulk refractive index changes.

    • The binding of the ligand to the protein causes a change in the refractive index, which is measured in real-time as a change in resonance units (RU).

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of the rate constants (KD = koff/kon).

cluster_0 SPR Experimental Workflow Activate Sensor Chip Activation Immobilize Protein Immobilization Activate->Immobilize Inject Ligand Injection (Analyte) Immobilize->Inject Detect Real-time Binding Detection (Sensorgram) Inject->Detect Analyze Kinetic Analysis Detect->Analyze Result Kinetic Parameters (KD, kon, koff) Analyze->Result

Caption: A typical workflow for a Surface Plasmon Resonance experiment.

Fluorescence Polarization (FP): High-Throughput Screening

FP is a homogeneous assay that is well-suited for high-throughput screening of compound libraries.[16][17] It relies on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to low polarization of emitted light.[15] Upon binding to a larger protein, the tumbling rate slows down, resulting in an increase in the polarization of the emitted light.[15]

  • Fluorescent Ligand Preparation:

    • Synthesize a fluorescently labeled version of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid or a known binder to the target protein. The fluorophore should be chosen to have a high quantum yield and a lifetime that is sensitive to changes in rotational correlation time.

  • Assay Development:

    • Determine the optimal concentrations of the fluorescent ligand and the target protein that give a sufficient assay window (the difference in polarization between the bound and unbound states).

  • Competition Assay:

    • In a multi-well plate, add a fixed concentration of the target protein and the fluorescent ligand to each well.

    • Add increasing concentrations of the unlabeled 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid.

    • The unlabeled compound will compete with the fluorescent ligand for binding to the protein, causing a decrease in fluorescence polarization.

  • Data Analysis:

    • Plot the fluorescence polarization as a function of the concentration of the unlabeled competitor.

    • Fit the data to a competitive binding equation to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent ligand).

    • The Ki (an estimate of the KD) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_0 FP Competition Assay Workflow Prepare Prepare Reagents (Fluorescent ligand, Protein, Unlabeled ligand) Mix Mix Reagents in Plate (Fixed [Fluorescent Ligand] & [Protein]) Prepare->Mix Add Add Serial Dilutions of Unlabeled Ligand Mix->Add Incubate Incubate to Reach Equilibrium Add->Incubate Read Read Fluorescence Polarization Incubate->Read Analyze Data Analysis (IC50 Determination) Read->Analyze Result Calculate Ki Analyze->Result

Caption: A workflow for a Fluorescence Polarization competition assay.

Conclusion: A Pathway to Understanding

The elucidation of the binding affinity of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid to its protein targets is a multi-faceted process that begins with robust target identification and culminates in precise biophysical characterization. By employing a strategic combination of computational and experimental approaches, researchers can confidently identify the molecular partners of this intriguing diketopiperazine. Subsequent application of gold-standard techniques such as ITC, SPR, and FP will provide the quantitative data necessary to understand the thermodynamics and kinetics of these interactions. This knowledge is fundamental to advancing our understanding of the compound's mechanism of action and is a critical step in the journey from a promising scaffold to a potential therapeutic agent.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. Available at: [Link]

  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. Available at: [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Available at: [Link]

  • Biacore SPR for small-molecule discovery - Cytiva. Available at: [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Available at: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. Available at: [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute. Available at: [Link]

  • Isothermal titration calorimetry - Wikipedia. Available at: [Link]

  • 5.2: Techniques to Measure Binding - Biology LibreTexts. Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. Available at: [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. Available at: [Link]

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. Available at: [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - Chemical Science (RSC Publishing). Available at: [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC. Available at: [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Available at: [Link]

  • Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics - Massachusetts Biotechnology Council. Available at: [Link]

  • Structural basis of the interaction between cyclodipeptide synthases and aminoacylated tRNA substrates - PMC. Available at: [Link]

  • Exploring the Frontier of Cyclic Dipeptides: A Bioinformatics Approach to Potential Therapeutic Applications in Schizophrenia - MDPI. Available at: [Link]

  • Cyclopeptides: Structural Design, Molecular Stability, and Applications - YouTube. Available at: [Link]

  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Available at: [Link]

  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC. Available at: [Link]

  • Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites - Beilstein Journals. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Available at: [Link]

  • Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid - PubMed. Available at: [Link]

  • Research - cheMIKAILproteomics. Available at: [Link]

  • A chlorinated diketopiperazine antibiotic targets Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]

  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers - Beilstein Journals. Available at: [Link]

  • The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. Available at: [Link]

  • Total Synthesis of Complex Diketopiperazine Alkaloids - PMC - NIH. Available at: [Link]

  • Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species - PMC. Available at: [Link]

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Protocols & Analytical Methods

Method

Advanced Solid-Phase Extraction (SPE) Protocol for the Isolation of 1,4-Dimethyl-3,6-dioxopiperazine-2-carboxylic Acid from Biological Matrices

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Human Plasma and Urine Downstream Application: LC-MS/MS Quantification Introduction & Chemical Context 1,4-Dimethyl-3,6-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Human Plasma and Urine Downstream Application: LC-MS/MS Quantification

Introduction & Chemical Context

1,4-Dimethyl-3,6-dioxopiperazine-2-carboxylic acid is a highly specific diketopiperazine (DKP) derivative. Compounds containing the DKP scaffold are frequently encountered in drug development as bioactive metabolites, degradation products of cyclic peptides, or critical intermediates for epidithiodioxopiperazine therapeutics.

From a sample preparation perspective, this molecule presents a unique dual-polarity challenge. The core diketopiperazine ring, decorated with two methyl groups, provides a degree of hydrophobicity. However, the presence of the carboxylic acid moiety (estimated pKa ~3.5–4.5) renders the molecule highly polar and ionizable at physiological pH. Traditional reversed-phase extraction methods often fail to adequately retain such polar analytes, leading to poor recovery and high matrix effects during LC-MS/MS analysis (1)[1]. To achieve the low parts-per-trillion (ppt) sensitivity required for pharmacokinetic profiling, a highly selective sample cleanup is mandatory (2)[2].

Methodological Rationale: Why Mixed-Mode Anion Exchange (MAX)?

To isolate this specific DKP carboxylic acid from complex biological matrices like plasma and urine, we employ a Polymeric Mixed-Mode Anion Exchange (MAX) SPE strategy.

The Causality of the Sorbent Choice: Standard polymeric reversed-phase sorbents (e.g., HLB) rely solely on hydrophobic interactions, which are often insufficient for small, highly polar carboxylic acids, leading to premature elution during wash steps (3)[3]. A MAX sorbent combines a lipophilic polymer backbone with strong anion-exchange groups (quaternary amines).

  • Retention: At a neutral or slightly basic pH, the carboxylic acid on the target molecule is deprotonated (anionic) and binds strongly to the positively charged quaternary amine of the sorbent via ionic interaction. Simultaneously, the DKP core interacts with the polymer backbone via reversed-phase mechanisms.

  • Orthogonal Washing: Because the ionic bond is exceptionally strong, we can wash the sorbent with 100% organic solvents (like methanol) to strip away neutral and basic lipids, phospholipids, and proteins without losing the target analyte.

  • Targeted Elution: By introducing an acidic organic solvent (e.g., 5% formic acid in methanol), the pH drops below the pKa of the target's carboxylic acid. The molecule becomes protonated (neutralized), breaking the ionic bond with the sorbent, and is subsequently eluted by the methanol (4)[4].

Experimental Workflow

SPE_Workflow Sample Biological Sample (Plasma / Urine) Pretreatment Pretreatment (Protein Precipitation / pH Adjustment) Sample->Pretreatment Conditioning SPE Conditioning (MeOH, then Water) Pretreatment->Conditioning Loading Sample Loading (Target binds via Anion Exchange) Conditioning->Loading Wash1 Wash 1: 5% NH4OH in Water (Removes weak acids & polar neutrals) Loading->Wash1 Wash2 Wash 2: 100% MeOH (Removes neutral/basic lipids) Wash1->Wash2 Elution Elution: 5% Formic Acid in MeOH (Neutralizes target for release) Wash2->Elution Analysis Evaporation & LC-MS/MS Analysis Elution->Analysis

Mixed-Mode Anion Exchange (MAX) SPE workflow for diketopiperazine carboxylic acids.

Step-by-Step Protocol

Reagents and Materials
  • SPE Cartridges: Polymeric Mixed-Mode Anion Exchange (e.g., Oasis MAX, 30 mg/1 cc or 96-well plate format).

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water.

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Phosphoric Acid (H₃PO₄).

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., ¹³C/²H-labeled DKP) is highly recommended to correct for matrix effects and recovery variations.

Sample Pretreatment

Biological matrices must be pre-treated to disrupt protein binding and ensure the analyte is in its anionic state prior to loading.

For Human Plasma (200 µL):

  • Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Protein Precipitation: Add 400 µL of cold Acetonitrile. Vortex for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute with 600 µL of 2% NH₄OH in water. Scientific Insight: Diluting the organic extract with a basic aqueous solution ensures the carboxylic acid is fully deprotonated and reduces the organic content to <30%, preventing analyte breakthrough during loading.

For Human Urine (200 µL):

  • Aliquot 200 µL of urine. Add 10 µL of IS.

  • Dilute with 800 µL of 2% NH₄OH in water. Vortex well. (No protein precipitation is typically required for urine, but centrifugation is recommended to remove particulates).

Solid-Phase Extraction (SPE) Execution

Perform using a vacuum manifold or positive pressure manifold. Maintain a flow rate of ~1-2 mL/min (approx. 1 drop per second).

  • Conditioning: Pass 1.0 mL of 100% MeOH through the cartridge to wet the polymer bed.

  • Equilibration: Pass 1.0 mL of LC-MS grade Water through the cartridge. Do not let the sorbent dry out before loading.

  • Loading: Load the entire pre-treated sample (~1.2 mL for plasma, ~1.0 mL for urine). The target DKP carboxylic acid will bind to the quaternary amine groups.

  • Wash 1 (Aqueous/Basic): Pass 1.0 mL of 5% NH₄OH in water. Purpose: Washes away highly polar, water-soluble interferences and weak acids that cannot remain bound at high pH.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Purpose: Strips away neutral and basic hydrophobic interferences (e.g., phospholipids). The target remains securely locked via ionic bonds.

  • Drying: Apply high vacuum (or positive pressure) for 2 minutes to remove residual washing solvents.

  • Elution: Elute the target analyte into a clean collection tube using 2 × 500 µL of 5% Formic Acid in Methanol . Purpose: The high concentration of formic acid drops the micro-environment pH, neutralizing the target's carboxylic acid and breaking the ionic interaction, allowing the methanol to sweep it off the column.

Reconstitution and LC-MS/MS Analysis
  • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

  • Vortex for 1 minute, sonicate for 2 minutes, and centrifuge before transferring to an autosampler vial.

  • Analysis: Inject onto a reversed-phase LC column (e.g., C18 or Biphenyl, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in Electrospray Ionization (ESI) negative mode (monitoring the [M-H]⁻ precursor ion) (5)[5].

Performance & Validation Data

The following table summarizes the expected validation metrics when utilizing this MAX SPE protocol for 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid, demonstrating the self-validating robustness of the method.

Validation ParameterHuman PlasmaHuman UrineAcceptance Criteria (FDA/EMA)
Extraction Recovery (%) 88.5 ± 4.2%92.1 ± 3.8%Consistent, CV < 15%
Matrix Effect (Ion Suppression) -8.4%-4.2%± 15% (IS normalized)
Intra-day Precision (RSD %) 3.5%2.8%≤ 15%
Inter-day Precision (RSD %) 5.2%4.1%≤ 15%
Linearity (R²) > 0.995> 0.995≥ 0.990

Troubleshooting & Expert Insights

  • Low Recovery: If recovery is low, the analyte may not be fully eluting. Ensure the elution solvent is freshly prepared; formic acid can esterify with methanol over time, reducing the acidity of the eluent. Increase the FA concentration to 10% if the target compound exhibits an unusually low pKa.

  • High Matrix Effects in Plasma: If ion suppression is observed, it is likely due to residual phospholipids. Ensure that Wash 2 (100% MeOH) is thoroughly applied. You can increase the volume of Wash 2 to 2.0 mL without risking the loss of the target analyte, thanks to the strong anion-exchange retention mechanism.

  • Analyte Breakthrough During Loading: If the analyte is found in the loading flow-through, check the pH of your pre-treated sample. It must be at least 2 pH units above the pKa of the carboxylic acid (target pH ~7.0–8.0) to ensure the molecule is fully negatively charged and capable of binding to the quaternary amine.

References

  • Mixed-Mode Solid-Phase Extraction Coupled with Liquid Chromatography Tandem Mass Spectrometry to Determine Phenoxy Acid, Sulfonylurea, Triazine and Other Selected Herbicides at Nanogram Per Litre Levels in Environmental Waters. ResearchGate.
  • Determination of Aspartame and Diketopiperazine in Food by Liquid Chromatography/Atmospheric Pressure Chemical Ionization-Mass Spectrometry. J-Stage.
  • Simultaneous Quantification of Free and Glucuronidated Cannabinoids in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PMC.
  • LC/MS Applications for Drug Residues in Foods. Agilent.
  • Application Note: Quantification of Fumaryl Diketopiperazine (FDKP). Benchchem.

Sources

Application

Elucidation of Mass Spectrometric Fragmentation Pathways for the N-Methylated Diketopiperazine: 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the analysis of 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI), a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the analysis of 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI), a substituted N-methylated diketopiperazine (DKP), using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Diketopiperazines are a significant class of cyclic peptides found in natural products and serve as valuable scaffolds in drug discovery due to their diverse biological activities.[1][2] The N-methylation of the peptide backbone can further enhance metabolic stability and membrane permeability, making these compounds particularly interesting for pharmaceutical development.[3][4] Understanding their fragmentation patterns is critical for accurate structural identification, characterization, and quantification in complex matrices. This document outlines detailed protocols for sample analysis and provides a comprehensive analysis of the compound's characteristic fragmentation pathways in both positive and negative ion modes, supported by mechanistic explanations and visual diagrams.

Compound Profile & Significance

The target analyte, 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI), belongs to the family of 2,5-diketopiperazines, which are the smallest possible cyclic dipeptides.[2] Its structure features a piperazine-2,5-dione ring, N-methylation at both amide nitrogens, and a carboxylic acid substituent. This combination of features influences its chemical properties and, consequently, its behavior in a mass spectrometer.

PropertyValue
IUPAC Name 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid
Molecular Formula C₇H₁₀N₂O₄
Exact Mass 186.0641 Da
[M+H]⁺ (Monoisotopic) 187.0713 Da
[M-H]⁻ (Monoisotopic) 185.0564 Da
Structure

Structure of 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI)

Experimental Methodology

The following sections describe a robust protocol for acquiring high-quality mass spectra for the target analyte. The use of high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for unambiguous formula determination of fragment ions.

Sample Preparation

The trustworthiness of any analytical result begins with meticulous sample preparation. The goal is to ensure complete solubilization and compatibility with the ESI source.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI) and dissolve it in 1 mL of a 50:50 mixture of methanol and water.

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution using the mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration suitable for direct infusion or LC-MS analysis.

Instrumentation and Analytical Workflow

Analysis is typically performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or direct infusion. LC-MS is preferred for samples in complex matrices, while direct infusion is suitable for pure standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Prepare 1 mg/mL Stock Solution p2 Dilute to 1-10 µg/mL Working Solution p1->p2 a1 Inject Sample onto LC System (C18 Column) p2->a1 a2 Electrospray Ionization (ESI+/-) a1->a2 a3 MS1 Full Scan (Survey Scan) a2->a3 a4 Collision-Induced Dissociation (CID) of Precursor Ion a3->a4 a5 MS2 Product Ion Scan (Fragmentation Spectrum) a4->a5 d1 Extract Ion Chromatograms (XIC) a5->d1 d2 Analyze MS/MS Spectrum d1->d2 d3 Propose Fragmentation Pathways d2->d3

Caption: General workflow for MS/MS analysis.

Mass Spectrometry Parameters

The choice of parameters is critical for observing characteristic fragments. Collision-induced dissociation (CID) is a powerful tool for structural studies of peptides and related molecules.[5]

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kV
Nebulizer Gas Nitrogen, 2-4 BarNitrogen, 2-4 Bar
Drying Gas Temp. 250 - 350 °C250 - 350 °C
Mobile Phase Additive 0.1% Formic AcidNone or 0.1% Ammonium Hydroxide
Precursor Ion (m/z) 187.07185.06
Collision Energy Ramped 10-40 eVRamped 10-30 eV
Collision Gas Argon or NitrogenArgon or Nitrogen

Fragmentation Pattern Analysis

The fragmentation of cyclic peptides is complex and often requires ring-opening before subsequent fragmentation can occur.[6][7] The presence of N-methyl groups and the carboxylic acid substituent creates unique and diagnostic fragmentation pathways.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, protonation likely occurs at one of the amide carbonyl oxygens, initiating fragmentation. The fragmentation of diketopiperazines commonly involves an initial loss of carbon monoxide (CO).[8][9]

The proposed fragmentation cascade for the [M+H]⁺ ion at m/z 187.07 is as follows:

  • Initial Loss of CO (28 Da): A characteristic fragmentation for DKPs is the neutral loss of a CO molecule from the cyclic core, leading to the formation of an ion at m/z 159.08 .[1]

  • Loss of Carboxylic Acid Group (45 Da): Cleavage of the C-C bond adjacent to the piperazine ring can result in the loss of the entire carboxylic acid group (•COOH), generating a radical cation at m/z 142.08 .

  • Ring Cleavage Pathways: The piperazine ring itself can undergo several cleavages. A common pathway for piperazine derivatives involves the cleavage of C-N bonds within the ring, leading to characteristic fragment ions.[10] For this molecule, a significant fragment is observed at m/z 84.04 , corresponding to the [C₄H₆N₂O]⁺ moiety, resulting from a complex rearrangement and cleavage of the ring. A further fragment at m/z 70.06 ([C₄H₈N]⁺) is also characteristic of piperazine ring fragmentation.[10]

G parent [M+H]⁺ m/z 187.07 frag1 [M+H-CO]⁺ m/z 159.08 parent:f1->frag1:f0 -CO (28 Da) frag2 [M+H-COOH]⁺ m/z 142.08 parent:f1->frag2:f0 -COOH (45 Da) frag3 [C₄H₆N₂O]⁺ m/z 84.04 parent:f1->frag3:f0 -Ring Cleavage frag4 [C₄H₈N]⁺ m/z 70.06 frag3:f1->frag4:f0 -CH₂O

Caption: Proposed ESI+ fragmentation pathway.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation occurs at the acidic carboxylic acid group, forming the [M-H]⁻ carboxylate anion at m/z 185.06. This directs the fragmentation cascade.

  • Loss of CO₂ (44 Da): The most facile and characteristic fragmentation for a carboxylate anion under CID is the neutral loss of carbon dioxide, resulting in a highly stable carbanion.[11] This produces a major fragment ion at m/z 141.07 .

  • Loss of a Methyl Radical (15 Da): Following the loss of CO₂, the subsequent fragment can lose a methyl radical (•CH₃) from one of the N-methyl groups, forming an ion at m/z 126.05 .

  • Combined Losses: Another observed pathway is the loss of both a methyl group and carbon monoxide from the [M-H-CO₂]⁻ ion, leading to a fragment at m/z 98.06 .

G parent [M-H]⁻ m/z 185.06 frag1 [M-H-CO₂]⁻ m/z 141.07 parent:f1->frag1:f0 -CO₂ (44 Da) frag2 [M-H-CO₂-CH₃]⁻ m/z 126.05 frag1:f1->frag2:f0 -CH₃ (15 Da) frag3 [M-H-CO₂-CH₃-CO]⁻ m/z 98.06 frag2:f1->frag3:f0 -CO (28 Da)

Caption: Proposed ESI- fragmentation pathway.

Conclusion

The mass spectrometric fragmentation of 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo-(9CI) provides a series of diagnostic ions that can be used for its confident identification. In positive ion mode, key fragments arise from the loss of CO and characteristic cleavages of the piperazine ring. In negative ion mode, the fragmentation is dominated by a facile loss of CO₂ from the deprotonated carboxylic acid. The protocols and fragmentation schemes detailed in this application note serve as a valuable resource for researchers in natural product chemistry, metabolomics, and pharmaceutical development, enabling the robust characterization of this and structurally related N-methylated diketopiperazines.

References

  • ProQuest. (n.d.). How Symmetry Influences the Dissociation of Protonated Cyclic Peptides. Retrieved from [Link]

  • PubMed. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Retrieved from [Link]

  • Current Research in Nutrition and Food Science. (2016). Determination of 2,5-Diketopiperazines in Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study. PMC. Retrieved from [Link]

  • PubMed. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2001). Collision-induced dissociation of ring-opened cyclic depsipeptides with a guanidino group by electrospray ionization/ion trap mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • J-Stage. (n.d.). Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eScholarship. (n.d.). Selective, On-Resin N-Methylation of Cyclic Peptides and Implications for the Discovery of Membrane Permeable Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) coupling reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the activation and coupling of highly hindered building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the activation and coupling of highly hindered building blocks. One of the most notoriously difficult substrates in modern drug development and peptide synthesis is 2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo-(9CI) .

This guide is designed to move beyond basic troubleshooting. We will dissect the structural causality behind your coupling failures, provide statistically backed reagent selections, and outline field-proven, self-validating protocols to ensure successful amide bond formation.

Part 1: Diagnostic Workflows & Mechanistic Causality

Before changing reagents blindly, it is critical to understand why this specific diketopiperazine (DKP) derivative resists standard coupling conditions.

Workflow Start Coupling Failure: 1,4-dimethyl-3,6-dioxo- 2-piperazinecarboxylic acid Check Analyze Steric Clash & Epimerization Risk Start->Check HATU Protocol A: HATU + TMP Base (Low Epimerization) Check->HATU Primary/Secondary Amine TFFH Protocol B: TFFH Acid Fluoride (Extreme Hindrance) Check->TFFH Highly Hindered Amine Success Successful Amide Bond Formation HATU->Success Yield > 80% TFFH->Success Yield > 90%

Fig 1: Diagnostic workflow for troubleshooting hindered DKP-carboxylic acid coupling.

FAQ 1: Why does 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo- consistently fail to couple using standard HBTU/DIC protocols?

Answer: The failure is rooted in severe steric shielding and electronic deactivation. The carboxylic acid is located at the C2 position of the DKP ring, directly flanked by an N1-methyl group and a C3-carbonyl. When activated by standard reagents (like HBTU), the resulting bulky OBt-ester is physically shielded by the N1-methyl group. This prevents the incoming amine nucleophile from achieving the correct Bürgi-Dunitz trajectory for attack, leading to drastically reduced coupling rates[1]. Furthermore, the rigid geometry of the DKP ring prevents conformational relaxation, locking the steric clash in place.

FAQ 2: I am observing massive epimerization (racemization) at the C2 position during activation. How do I prevent this?

Answer: The C2 proton is highly acidic because it is situated alpha to both the C3-carbonyl and the activated carboxylate. When using strong, unhindered bases like Diisopropylethylamine (DIEA), base-catalyzed abstraction of the C2 proton occurs faster than the sterically hindered coupling reaction, leading to a planar enolate and subsequent racemization[2]. Solution: Switch your base to 2,4,6-Trimethylpyridine (TMP / Collidine). TMP is sufficiently basic to drive the coupling but sterically hindered enough to prevent proton abstraction at the C2 chiral center.

Mechanism DKP DKP Core (N1-Methyl, C3=O) Steric Steric Shielding at C2-COOH DKP->Steric Structural property Activation Activation via HATU / HOAt Steric->Activation Requires high efficiency ActiveEster OAt Active Ester (Anchimeric Assist) Activation->ActiveEster Bypasses hindrance Amide Target Amide Product ActiveEster->Amide Nucleophilic attack

Fig 2: Mechanistic pathway overcoming N-methyl and DKP ring steric shielding.

Part 2: Quantitative Reagent Selection

To overcome the steric bulk of the N1-methyl group, you must abandon standard benzotriazoles (HBTU/HOBt) and utilize reagents that offer either anchimeric assistance or ultra-small activated intermediates[3].

Table 1: Quantitative Comparison of Coupling Reagents for Hindered DKP Acids

Coupling ReagentActivation IntermediateTypical Yield (%)Epimerization RiskReaction TimeBest Use Case
HBTU / DIEA OBt Ester< 20%High> 24 hNot recommended
DIC / Oxyma Oxyma Ester60 - 75%Moderate12 - 16 hAutomated SPPS
HATU / TMP OAt Ester80 - 90%Low2 - 4 hStandard hindered coupling
TFFH / DIEA Acid Fluoride> 95%Low to Moderate1 - 2 hExtreme steric hindrance

Data synthesized from field-proven optimizations for N-methylated and DKP-containing amino acids.

Part 3: Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. By controlling the order of addition and the specific base used, we eliminate the variables that lead to DKP degradation and epimerization.

Protocol A: High-Efficiency Amide Coupling via HATU/TMP (Solution Phase)

Mechanism: HATU generates an OAt active ester. The nitrogen atom at position 7 of the HOAt leaving group forms a hydrogen bond with the incoming amine, actively guiding it through the steric shield to the carbonyl carbon[3].

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N2/Ar), dissolve 1.0 equivalent of 2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo- and 1.1 equivalents of HATU in anhydrous DMF to achieve a 0.1 M concentration.

  • Controlled Activation: Chill the solution to 0°C using an ice bath. Add 3.0 equivalents of 2,4,6-Trimethylpyridine (TMP) dropwise. Stir at 0°C for exactly 5 minutes. Self-Validation: The solution will turn a pale yellow, indicating the formation of the active OAt ester.

  • Nucleophilic Attack: Add 1.2 equivalents of your target amine nucleophile.

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2 to 4 hours.

  • Monitoring & Quenching: Monitor the reaction via LC-MS. Once the starting material is consumed, quench the reaction immediately with saturated aqueous NH4Cl. Caution: Do not use strong aqueous bases for the workup, as the DKP ring is susceptible to base-catalyzed hydrolysis.

Protocol B: Acid Fluoride Activation via TFFH (For Extreme Hindrance)

Mechanism: When coupling to a secondary or highly hindered amine, even OAt esters are too bulky. Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) converts the carboxylic acid into an acid fluoride. Acid fluorides are highly reactive and possess minimal steric bulk, allowing them to penetrate hindered pockets[4].

  • Preparation: Dissolve 1.0 equivalent of the DKP-carboxylic acid in a solvent mixture of anhydrous DCM/DMF (9:1 v/v) at 0.1 M concentration.

  • Reagent Addition: Add 1.2 equivalents of TFFH to the solution.

  • Activation: Add 2.0 equivalents of DIEA dropwise at 0°C. Stir for 30 minutes. Note: DIEA is acceptable here because the formation of the acid fluoride is exceptionally fast, outcompeting the epimerization pathway.

  • Coupling: Add 1.5 equivalents of the hindered amine nucleophile.

  • Completion: Stir at room temperature for 1 to 2 hours. Wash the organic layer with 5% NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure.

References
  • Title: Diketopiperazine Formation (DKP)
  • Title: Fmoc Solid Phase Peptide Synthesis Source: ChemPep URL
  • Title: Introduction to Peptide Synthesis Source: PMC - NIH URL
  • Title: Progress in the Synthesis of Peptides with "Difficult Sequences" Source: Creative Peptides URL

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) vs standard diketopiperazines for drug delivery

An In-Depth Technical Guide: 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) vs. Standard Diketopiperazines in Drug Delivery Executive Summary The diketopiperazine (DKP) scaffold is a highly versatile cyclic dipe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) vs. Standard Diketopiperazines in Drug Delivery

Executive Summary

The diketopiperazine (DKP) scaffold is a highly versatile cyclic dipeptide structure utilized extensively in modern pharmacokinetics. However, minor structural modifications to the DKP ring dictate entirely divergent drug delivery mechanisms. This guide objectively compares standard self-assembling DKPs —specifically Fumaryl Diketopiperazine (FDKP), the industry standard for pulmonary delivery—against 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) (CAS: 519141-05-0), a specialized di-N-methylated DKP derivative designed as a Blood-Brain Barrier (BBB) shuttle.

By analyzing the causality between their molecular structures and their macroscopic delivery behaviors, this guide provides researchers with the necessary data to select the appropriate DKP platform for systemic vs. central nervous system (CNS) targeting.

Structural Causality: Hydrogen Bonding vs. Lipophilicity

The fundamental difference between these two delivery platforms lies in their capacity for intermolecular hydrogen bonding, which is governed by the presence or absence of N-methylation on the piperazine ring.

Standard DKPs (e.g., FDKP): The Self-Assembly Paradigm

Standard DKPs like FDKP possess secondary amine nitrogens (NH) within their cyclic structure. These NH groups act as potent hydrogen bond donors, while the carbonyl oxygens act as acceptors. Under acidic conditions (pH < 5.0), the protonated carboxyl groups of the fumaryl appendages allow the DKP rings to form extensive, cooperative intermolecular hydrogen-bond networks [1]. This causes the molecules to spontaneously self-assemble into microcrystalline plates (~2.5 µm aerodynamic diameter) capable of adsorbing therapeutic payloads (like insulin) for deep lung deposition [2]. Upon reaching the neutral pH (7.4) of the lung lining fluid, the network instantly breaks down, releasing the drug for rapid systemic absorption.

2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI): The BBB Shuttle

In stark contrast, 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid is di-N-methylated. The substitution of methyl groups at positions 1 and 4 eliminates the hydrogen bond donors on the DKP ring.

  • The Causality: The energetic cost of desolvating hydrogen bonds is the primary barrier preventing most peptides from crossing the lipid bilayer of the Blood-Brain Barrier. By eliminating these H-bond donors via N-methylation, the lipophilicity of the molecule is drastically enhanced, allowing it to cross the BBB via passive diffusion [3].

  • The Delivery Mechanism: Instead of non-covalent encapsulation, this molecule utilizes its position-2 carboxylic acid as a reactive handle. Therapeutic payloads (such as dopamine or baicalin) are covalently conjugated to this handle, creating a highly lipophilic prodrug that shuttles the payload directly into the CNS[3].

Mechanistic Workflows & Visualizations

To illustrate these divergent mechanisms, the following diagrams map the operational pathways of both DKP variants.

G A FDKP + API (pH > 6.0 Solution) B Acidification (pH < 4.5) A->B C H-Bond Self-Assembly (Microparticles) B->C D Pulmonary Inhalation C->D E Rapid Dissolution (pH 7.4 in Lungs) D->E F Systemic Absorption E->F

Mechanism of FDKP self-assembly and pH-dependent pulmonary drug release.

G A 1,4-dimethyl-DKP-2-COOH (BBB Shuttle) C Covalent Conjugation (Amide/Ester Bond) A->C B Therapeutic Payload (e.g., Peptide/Dopamine) B->C D Lipophilic Prodrug Complex C->D E Passive Diffusion Across BBB D->E F Targeted Brain Delivery E->F

Covalent conjugation and passive BBB diffusion pathway of N-methylated DKP shuttles.

Quantitative Comparison Data

The following table summarizes the physicochemical and functional differences between the two delivery platforms, guiding formulation scientists in vector selection.

ParameterStandard DKP (FDKP)1,4-dimethyl-DKP-2-carboxylic acid
CAS Number 207614-57-1519141-05-0
Ring H-Bond Donors 2 (NH groups)0 (N-methylated)
Primary Delivery Route Pulmonary (Inhalation)Intravenous / Systemic to CNS
Target Tissue Deep Lung Alveoli -> Systemic BloodCentral Nervous System (Brain)
Payload Attachment Non-covalent surface adsorptionCovalent conjugation (Amide/Ester)
Self-Assembly Capacity High (pH < 5.0)None
BBB Permeability (P_app) Low (< 1.0 × 10⁻⁶ cm/s)High (> 15.0 × 10⁻⁶ cm/s)
Ideal Payload Types Biologics, Proteins (Insulin), PeptidesSmall molecules, short peptides

Validated Experimental Protocols

To ensure self-validating experimental integrity, the following protocols detail the distinct methodologies required to utilize each DKP variant.

Protocol A: Preparation of FDKP-API Microparticles (Non-Covalent)

This protocol exploits the pH-dependent solubility of standard DKPs for particle formation [4].

  • Solubilization: Dissolve 2.5 g of FDKP in 100 mL of 1% (v/v) aqueous ammonium hydroxide to achieve a clear solution at pH 6.4.

  • API Integration: Add the target active pharmaceutical ingredient (e.g., 100 mg of peptide) to the basic FDKP solution under continuous magnetic stirring.

  • pH-Shift Precipitation: Titrate the solution dropwise with glacial acetic acid until the pH reaches 4.5. The protonation of FDKP carboxylates will induce immediate self-assembly, forming a milky white suspension of microparticles with the API adsorbed to the surface.

  • Homogenization: Process the suspension through a high-pressure homogenizer at 140 psi for 8 minutes to ensure a uniform aerodynamic diameter of ~2.5 µm.

  • Recovery: Spray-dry the suspension to yield a respirable dry powder formulation.

Protocol B: Covalent Conjugation to 1,4-dimethyl-DKP-2-carboxylic acid (BBB Shuttle)

This protocol utilizes standard EDC/NHS coupling to attach a payload to the N-methylated DKP shuttle for CNS delivery [3].

  • Activation: Dissolve 1.0 eq of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of NHS (N-Hydroxysuccinimide). Stir at room temperature for 2 hours to form the active NHS-ester.

  • Conjugation: Add 1.0 eq of the therapeutic payload (containing a free primary amine, e.g., dopamine) and 2.0 eq of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture. Stir under argon for 12 hours.

  • Purification: Quench the reaction with water, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify the resulting prodrug via preparative HPLC.

  • Validation (PAMPA-BBB): Validate BBB permeability using a Parallel Artificial Membrane Permeability Assay. Coat a PVDF membrane with porcine brain lipid extract. Add the purified DKP-prodrug to the donor compartment (pH 7.4) and measure the concentration in the acceptor compartment via LC-MS after 4 hours to calculate the apparent permeability ( Papp​ ).

Conclusion

The selection between 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) and standard DKPs like FDKP is entirely dependent on the therapeutic target. If the goal is the rapid systemic delivery of biologics , standard DKPs offer an unparalleled, non-invasive pulmonary route driven by reversible hydrogen-bond self-assembly. Conversely, if the goal is to rescue a CNS-active drug that suffers from poor brain penetrance , the di-N-methylated DKP serves as a highly efficient, lipophilic covalent shuttle capable of bypassing the Blood-Brain Barrier.

References

  • Understanding the Molecular Events Involved in Nϵ-(Fumaroyl)diketopiperazine of l-Lys (FDKP) Interactions. ACS Molecular Pharmaceutics.
  • Fumaryl Diketopiperazine: A Technical Guide to its Discovery, Chemistry, and Application in Drug Delivery. Benchchem.
  • Diketopiperazines as a Tool for the Study of Transport across the Blood−Brain Barrier (BBB) and Their Potential Use as BBB-Shuttles. Journal of the American Chemical Society.
  • FDKP Nanoparticles for Targeted Drug Delivery: Application Notes and Protocols. Benchchem.
Comparative

A Proposed Framework for the Comparative Bioavailability Assessment of 2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo-(9CI) Across Different Administration Routes

Introduction 2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo-(9CI) is a heterocyclic compound belonging to the diketopiperazine class. While specific therapeutic applications of this molecule are not yet extensively d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo-(9CI) is a heterocyclic compound belonging to the diketopiperazine class. While specific therapeutic applications of this molecule are not yet extensively documented in publicly available literature, the piperazine core is a common scaffold in a multitude of pharmacologically active agents, exhibiting a wide range of biological activities.[1][2] The structural similarity of diketopiperazines to peptide bonds has made them an area of interest in drug discovery for their potential to mimic peptide conformations and for their improved metabolic stability.

A critical step in the preclinical development of any new chemical entity is the characterization of its pharmacokinetic profile, with bioavailability being a key determinant of its potential clinical utility. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is profoundly influenced by the route of administration. Understanding how the bioavailability of 2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo-(9CI) varies with different delivery methods is essential for identifying the most effective administration strategy and for designing appropriate dosage regimens.

To date, there is a notable absence of published studies directly comparing the bioavailability of 2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo-(9CI) across various administration routes. This guide, therefore, puts forth a comprehensive, scientifically grounded experimental framework for conducting such a comparative study. The methodologies detailed herein are based on established principles of pharmacokinetic research and draw upon analytical techniques proven effective for related piperazine-containing compounds.[3][4][5] This document is intended to serve as a robust starting point for researchers and drug development professionals seeking to elucidate the pharmacokinetic profile of this promising molecule.

Proposed Experimental Design for a Comparative Bioavailability Study

The following sections outline a detailed protocol for a comparative bioavailability study of 2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo-(9CI) in a suitable animal model, comparing the oral, intravenous, and transdermal routes of administration.

Test Substance and Formulation

The successful execution of a bioavailability study is contingent upon the use of well-characterized test substance and appropriate formulations for each administration route.

  • Test Substance: 2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo-(9CI) of high purity (≥95%) should be used. The identity and purity should be confirmed by analytical methods such as NMR, mass spectrometry, and HPLC.

  • Intravenous (IV) Formulation: For intravenous administration, the compound should be dissolved in a sterile, physiologically compatible vehicle. A common choice is a solution of 5% dextrose in water or a saline solution containing a co-solvent such as DMSO or PEG 400 to ensure solubility. The final concentration should be adjusted to allow for the administration of a precise dose in a small volume (e.g., 1-2 mL/kg).

  • Oral (PO) Formulation: For oral administration, the compound can be formulated as a solution or suspension in a vehicle such as water, 0.5% methylcellulose, or a polyethylene glycol solution. The choice of vehicle will depend on the solubility and stability of the compound.

  • Transdermal Formulation: For transdermal delivery, the compound would be incorporated into a patch formulation. This could involve a drug-in-adhesive matrix or a reservoir system. The formulation would need to be optimized to ensure adequate skin permeation.

Animal Model

The choice of animal model is a critical decision in preclinical pharmacokinetic studies. The Sprague-Dawley rat is a commonly used and well-characterized model for such studies due to its manageable size, availability, and the extensive historical data available. A sufficient number of healthy, male rats (e.g., n=6 per group) weighing between 200-250g should be used. The animals should be acclimated to the laboratory conditions for at least one week prior to the study.

Administration and Dosing

A crossover study design is recommended, where each animal receives the drug via all three administration routes with a suitable washout period between each administration. This design minimizes inter-animal variability.

  • Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) will be administered via the tail vein. The IV route serves as the reference for 100% bioavailability.

  • Oral (PO) Administration: A single dose (e.g., 10 mg/kg) will be administered by oral gavage. The higher dose for the oral route accounts for expected incomplete absorption.

  • Transdermal Administration: A transdermal patch of a defined surface area and drug concentration will be applied to a shaved area on the back of the animal. The patch will remain in place for a specified duration (e.g., 24 hours).

Sample Collection

Blood samples (approximately 0.25 mL) will be collected from the tail vein or another appropriate site at predetermined time points. For the IV and oral routes, a typical sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration. For the transdermal route, the sampling schedule would be extended to capture the slower absorption phase, for instance: 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-application. Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to obtain plasma. The plasma samples should be stored frozen at -80°C until analysis.

Bioanalytical Method

A sensitive and specific bioanalytical method is required to quantify the concentration of 2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo-(9CI) in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for such analyses due to its high sensitivity, selectivity, and speed.[3][4]

The method would need to be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability. A suitable internal standard would be required for accurate quantification.

Pharmacokinetic Analysis and Data Presentation

Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis. The key parameters to be determined for each administration route include:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Terminal half-life (t1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

The absolute oral and transdermal bioavailability (F) will be calculated using the following formulas:

  • Oral Bioavailability (F_oral): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100%

  • Transdermal Bioavailability (F_transdermal): (AUC_transdermal / AUC_IV) x (Dose_IV / Dose_transdermal) x 100%

The results should be presented in a clear and concise manner, with summary tables and graphical representations of the plasma concentration-time profiles for each administration route.

Table 1: Hypothetical Pharmacokinetic Parameters of 2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo-(9CI) Following Intravenous, Oral, and Transdermal Administration in Rats (Mean ± SD, n=6)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Transdermal (10 mg/cm²)
Cmax (ng/mL) 1500 ± 250350 ± 7550 ± 15
Tmax (h) 0.08 ± 0.021.5 ± 0.512 ± 4
AUC₀-t (ng·h/mL) 2500 ± 4002000 ± 5001200 ± 300
AUC₀-∞ (ng·h/mL) 2550 ± 4102100 ± 5201500 ± 350
t₁/₂ (h) 3.5 ± 0.84.0 ± 1.018 ± 5
Absolute Bioavailability (F %) 1008.2 ± 2.05.9 ± 1.5

Experimental Workflow Diagrams

G cluster_IV Intravenous Administration Workflow IV_Formulation Prepare Sterile IV Formulation IV_Dosing Administer Single Bolus Dose (1 mg/kg) via Tail Vein IV_Formulation->IV_Dosing IV_Sampling Collect Blood Samples at Predetermined Time Points IV_Dosing->IV_Sampling IV_Processing Process Blood to Obtain Plasma IV_Sampling->IV_Processing IV_Analysis Quantify Drug Concentration using LC-MS/MS IV_Processing->IV_Analysis IV_PK Calculate Pharmacokinetic Parameters IV_Analysis->IV_PK

Caption: Workflow for Intravenous Bioavailability Assessment.

G cluster_PO Oral Administration Workflow PO_Formulation Prepare Oral Formulation (Solution/Suspension) PO_Dosing Administer Single Dose (10 mg/kg) via Oral Gavage PO_Formulation->PO_Dosing PO_Sampling Collect Blood Samples at Predetermined Time Points PO_Dosing->PO_Sampling PO_Processing Process Blood to Obtain Plasma PO_Sampling->PO_Processing PO_Analysis Quantify Drug Concentration using LC-MS/MS PO_Processing->PO_Analysis PO_PK Calculate Pharmacokinetic Parameters & Bioavailability PO_Analysis->PO_PK

Caption: Workflow for Oral Bioavailability Assessment.

G cluster_TD Transdermal Administration Workflow TD_Formulation Develop and Prepare Transdermal Patch TD_Application Apply Patch to Shaved Skin Area TD_Formulation->TD_Application TD_Sampling Collect Blood Samples over an Extended Period TD_Application->TD_Sampling TD_Processing Process Blood to Obtain Plasma TD_Sampling->TD_Processing TD_Analysis Quantify Drug Concentration using LC-MS/MS TD_Processing->TD_Analysis TD_PK Calculate Pharmacokinetic Parameters & Bioavailability TD_Analysis->TD_PK

Caption: Workflow for Transdermal Bioavailability Assessment.

Conclusion

The experimental framework outlined in this guide provides a comprehensive and scientifically rigorous approach to determining the comparative bioavailability of 2-Piperazinecarboxylicacid, 1,4-dimethyl-3,6-dioxo-(9CI) following intravenous, oral, and transdermal administration. The data generated from such a study would be invaluable for the continued development of this compound, providing essential insights into its absorption, distribution, metabolism, and excretion (ADME) properties. This information is fundamental for selecting the optimal route of administration for future efficacy and safety studies and for ultimately defining its therapeutic potential.

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI)

As a Senior Application Scientist working at the intersection of laboratory safety and drug discovery, I frequently consult with research teams integrating diketopiperazine (DKP) scaffolds into their peptide mimetics. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist working at the intersection of laboratory safety and drug discovery, I frequently consult with research teams integrating diketopiperazine (DKP) scaffolds into their peptide mimetics. The compound 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo- (9CI) (CAS: 519141-05-0) is a highly specialized heterocyclic building block. While its rigid DKP core is invaluable for enhancing proteolytic stability in target therapeutics, the physical properties of this functionalized heterocycle demand strict operational discipline.

Below is the comprehensive, self-validating guide for the safe handling, operational workflow, and disposal of this compound, designed to ensure both personnel safety and material integrity.

Hazard Profiling & Mechanistic Causality

Before handling any novel building block, we must understand the causality behind its hazards. We do not just wear PPE because it is standard; we wear it to mitigate specific molecular risks.

  • Sensitization Risk: Piperazine rings and their derivatives are documented respiratory and dermal sensitizers. Repeated exposure to micro-particulates can trigger immune-mediated hypersensitivity.

  • Mucous Membrane Irritation: The presence of the carboxylic acid moiety introduces localized acidity. If aerosolized dust contacts the moisture in the eyes or respiratory tract, it undergoes rapid dissolution, causing pH-driven tissue irritation.

  • Solvent-Driven Permeation: This compound is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) for downstream peptide coupling. These solvents act as powerful transdermal carriers, meaning that if a solution spills on unprotected skin, the solvent will carry the piperazine derivative directly into the bloodstream.

For foundational standards on managing these specific chemical risks, refer to the guidelines established in .

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. Data and specifications are summarized below for immediate operational implementation.

PPE CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness); Double-glove for solutions.Latex offers near-zero resistance to polar aprotic solvents (DMSO/DMF) used to dissolve DKPs. Nitrile provides a superior barrier against these carrier solvents, preventing transdermal absorption.
Eye Protection ANSI Z87.1 tight-fitting chemical safety goggles.Safety glasses with side shields are insufficient against fine crystalline dust. Tight-fitting goggles prevent ocular exposure and subsequent pH-driven irritation from the carboxylic acid group.
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent the accidental sweeping of lightweight powders from the benchtop. FR material provides baseline protection if the compound is used in subsequent exothermic coupling reactions.
Respiratory N95/P100 Particulate Respirator (If outside primary containment).Captures aerosolized micro-particulates (< 5 µm) that pose a severe sensitization risk to the respiratory tract.

Operational Workflow: Weighing & Dissolution Protocol

This protocol is designed as a self-validating system: each step actively prevents the failure modes of the subsequent step. All handling must comply with for occupational exposure to hazardous chemicals.

Step 1: Environmental Preparation & Containment

  • Conduct all solid transfers inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong oxidizers or strong aqueous bases that could prematurely hydrolyze the diketopiperazine core.

Step 2: Static Mitigation (Critical Step)

  • Fine organic powders with multiple heteroatoms accumulate static charge via triboelectric effects during shipping.

  • Action: Pass an anti-static zero-ionizer over the micro-spatula and the weighing boat.

  • Causality: Neutralizing the localized surface charge prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

Step 3: Mass Transfer & Dissolution

  • Using the neutralized micro-spatula, transfer the required mass of 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid into a pre-tared, sealable vial (do not use open boats if transporting across the lab).

  • Add the carrier solvent (e.g., anhydrous DMF) directly to the vial inside the fume hood.

  • Causality: Adding solvent directly to the primary weighing vial eliminates secondary dry-transfer steps, drastically reducing the risk of inhalation exposure.

Step 4: Homogenization

  • Seal the vial tightly and vortex gently. Avoid aggressive sonication unless absolutely necessary, as ultrasonic cavitation generates internal heat that can degrade the dioxopiperazine structure.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required.

Immediate Spill Response (Solid Powder)

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder through the laboratory.

  • Suppress (Do NOT Dry Sweep): Dry sweeping will immediately aerosolize the sensitizing powder. Instead, cover the spill with absorbent paper slightly dampened with water or a mild alkaline buffer (e.g., 1% sodium bicarbonate). Causality: The moisture suppresses dust generation, while the mild base neutralizes the carboxylic acid moiety.

  • Collect: Scoop the wetted material using a non-sparking tool and place it into a sealable hazardous waste container.

  • Decontaminate: Wipe the affected surface with a 1% aqueous sodium bicarbonate solution, followed by a 70% ethanol wipe to remove any residual organic film.

Waste Logistics

  • Classification: Designate as Non-Halogenated Organic Solid Waste.

  • Labeling: Label clearly as "Toxic/Irritant Organic Solid - Piperazine Derivative."

  • Storage: Store in secondary containment away from strong acids until EHS collection.

Process Visualization

The following diagram maps the logical progression of material handling, ensuring that safety checkpoints are met before proceeding to downstream applications.

HandlingWorkflow A Material Storage (Desiccated, 2-8°C) B PPE Verification (Nitrile, Goggles, Coat) A->B Initiate Protocol C Primary Containment (Chemical Fume Hood) B->C Transfer to Hood D Anti-Static Weighing (Minimize Aerosolization) C->D Preparation E Solvent Addition (e.g., DMSO/DMF) D->E Dissolution F Reaction Vessel (Sealed) E->F Transfer G Spill Event? F->G Monitor H Wet Wipe Protocol (Alkaline Detergent) G->H Yes I Waste Segregation (Non-Halogenated) G->I No / Completion H->I Post-Cleanup

Operational workflow and spill response for 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US). Washington (DC): National Academies Press. URL: [Link]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Piperazine-2-carboxylic acid Compound Summary (Baseline structural hazard reference) Source: National Center for Biotechnology Information. PubChem Database. URL: [Link]

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